(3,5-Difluoro-4-n-propyloxyphenyl)Zinc bromide
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Overview
Description
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of fluorine atoms and a propyloxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
Aryl Bromide Preparation: The starting material, 3,5-difluoro-4-n-propyloxybromobenzene, is synthesized through the bromination of 3,5-difluoro-4-n-propyloxybenzene.
Formation of Organometallic Compound: The aryl bromide is then treated with zinc powder in the presence of a catalyst such as palladium or nickel. The reaction is typically conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Negishi, and Kumada coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Catalysts: Palladium, nickel, or copper catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide involves the formation of a reactive organozinc species, which acts as a nucleophile in various chemical reactions. The compound’s reactivity is influenced by the presence of fluorine atoms and the propyloxy group, which enhance its stability and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (3,5-dimethyl-4-n-propyloxyphenyl)zinc bromide
Comparison
Compared to similar compounds, (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide exhibits unique reactivity due to the specific positioning of the fluorine atoms and the propyloxy group. This configuration enhances its nucleophilicity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H9BrF2OZn |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-2-6-12-9-7(10)4-3-5-8(9)11;;/h4-5H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SAOYVTMVYWERBF-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=C(C=[C-]C=C1F)F.[Zn+]Br |
Origin of Product |
United States |
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